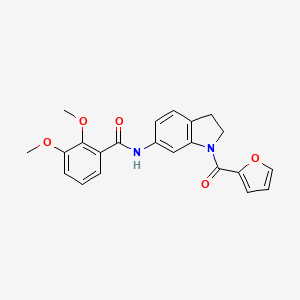

N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide

Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide is a synthetic small molecule characterized by a 2,3-dimethoxybenzamide core linked to a modified indole scaffold. The indole moiety is substituted at the 1-position with a furan-2-carbonyl group, which introduces a heterocyclic aromatic system.

Propriétés

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-27-18-6-3-5-16(20(18)28-2)21(25)23-15-9-8-14-10-11-24(17(14)13-15)22(26)19-7-4-12-29-19/h3-9,12-13H,10-11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAKEYXCMUPBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the indolin-6-yl intermediate. This intermediate is then reacted with furan-2-carbonyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Applications De Recherche Scientifique

N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing novel compounds and materials.

Biology: Helps in studying biological pathways and interactions.

Industry: Utilized in the development of innovative materials with unique properties.

Mécanisme D'action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Benzamide Derivatives

The 2,3-dimethoxybenzamide moiety is a common pharmacophore in neuroimaging agents. For example:

- [18F]Fallypride ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide):

- Key Feature : Incorporates a fluoropropyl group and a pyrrolidinylmethyl substituent.

- Application : High-affinity dopamine D2/D3 receptor tracer (Ki < 1 nM) .

- Comparison : Unlike N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide, [18F]fallypride’s allyl-pyrrolidine side chain enhances blood-brain barrier penetration, critical for CNS targeting. The furan-indolin group in the target compound may reduce CNS bioavailability due to increased hydrophilicity.

- SiFA-M-FP,5 (1-(4-(di-tert-butylfluorosilyl)phenyl)-1H-pyrrole-2,5-dione conjugate): Key Feature: Combines a 2,3-dimethoxybenzamide with a silicon-based fluoride acceptor (SiFA) for PET imaging. Synthesis: Formed via Michael addition between FP-Thiol and SiFA-maleimide . Comparison: The SiFA group enables radiofluorination, a feature absent in the target compound. However, the indolin-furan scaffold in the target molecule may offer alternative binding modes for non-CNS targets.

Indole and Indoline Derivatives

- (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide: Key Feature: Indolinone core with a quinoline acetamide substituent. Activity: Exhibits moderate bioactivity (pKi ~5.4–6.8) in unspecified assays .

Microbial Volatiles (e.g., 2,3-dimethoxybenzamide) :

Structural and Functional Analysis Table

Research Findings and Hypotheses

- Synthetic Accessibility : The target compound’s indolin-furan group may require multi-step synthesis, analogous to SiFA-M-FP,5’s Michael addition and HPLC purification .

- Receptor Binding : The furan carbonyl could mimic ester or amide substrates in enzymes (e.g., proteases), contrasting with [18F]fallypride’s receptor-specific design .

- Bioactivity Gaps : While microbial 2,3-dimethoxybenzamide shows antifungal effects, the target compound’s indolin-furan extension might broaden its spectrum or potency .

Activité Biologique

N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry, particularly for its potential biological activities against various diseases, especially cancer. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide is C25H23N3O5, with a molecular weight of approximately 449.5 g/mol. The compound features an indolin moiety linked to a furan-2-carbonyl group and a dimethoxybenzamide structure, contributing to its unique biological properties.

Research indicates that N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide exhibits significant anti-cancer activity. Its mechanism of action may involve:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It can affect cellular signaling pathways that regulate apoptosis (programmed cell death), leading to the death of malignant cells.

- Target Interaction : The compound interacts with various biological targets, modulating their activity and influencing critical cellular processes.

Anticancer Activity

Studies have shown that N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide exhibits cytotoxic effects against several cancer cell lines. Below is a summary table illustrating its activity against different cancer types:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis induction |

| A549 (Lung) | 12.7 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibition of proliferation |

These results suggest that the compound has potent anticancer properties and could be a candidate for further development in cancer therapeutics.

Other Biological Activities

In addition to its anticancer properties, preliminary studies indicate potential activities such as:

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : It could also act as an antioxidant, protecting cells from oxidative stress.

Case Studies and Research Findings

Several research initiatives have explored the biological effects of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dimethoxybenzamide:

- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry demonstrated that treatment with the compound led to significant apoptosis in MCF-7 breast cancer cells, with IC50 values indicating strong efficacy compared to standard chemotherapeutics.

- In Vivo Studies : Animal model studies have shown that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as an effective anticancer agent.

- Mechanistic Insights : Research utilizing proteomic analysis has identified specific protein targets affected by the compound, providing insights into its mechanism of action and potential pathways for therapeutic intervention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.